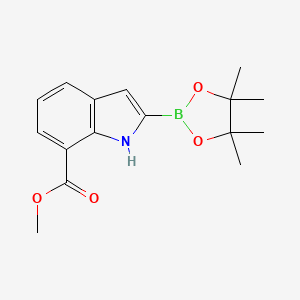

Methyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-carboxylat

Übersicht

Beschreibung

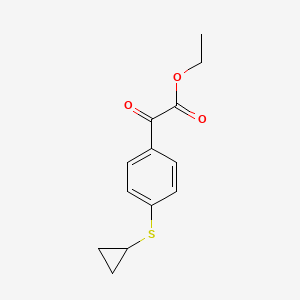

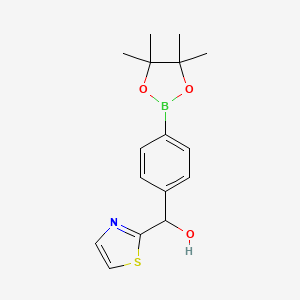

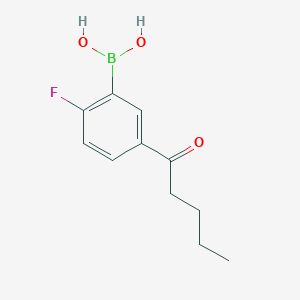

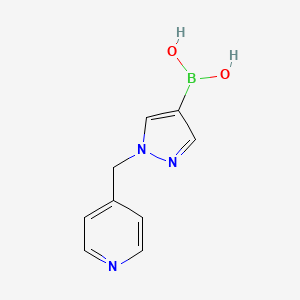

This compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a carboxylate group, which is a common functional group in organic chemistry, and a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylate and boronic ester groups. The carboxylate could act as a nucleophile in reactions, while the boronic ester could be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the functional groups it contains. For example, the presence of the carboxylate group might make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Organische Synthese-Zwischenprodukte

Diese Verbindung dient als Zwischenprodukt in der organischen Synthese, insbesondere bei Reaktionen, die nukleophile und Amidierungsreaktionen beinhalten . Ihre Struktur, die durch 1H- und 13C-NMR, IR, MS sowie Einkristall-Röntgenbeugung charakterisiert ist, ist entscheidend für kristallographische und konformative Analysen. Die Stabilität und Reaktivität der Verbindung machen sie zu einem wertvollen Bestandteil bei der Synthese komplexer organischer Moleküle.

Arzneimittelentwicklung

Im Bereich der Pharmazeutika werden solche Organoborverbindungen häufig als Enzyminhibitoren oder spezifische Ligandenmedikamente eingesetzt . Sie spielen eine bedeutende Rolle bei der Entwicklung neuer Medikamente, darunter Krebsmedikamente, aufgrund ihrer hohen Stabilität und geringen Toxizität.

Asymmetrische Synthese

Die Verbindung wird in der asymmetrischen Synthese verwendet, insbesondere bei der Synthese von Aminosäuren . Ihre Boratgruppen erleichtern die Bildung chiraler Zentren, die für die Herstellung enantiomerenreiner Substanzen in Pharmazeutika unerlässlich sind.

Suzuki-Kupplungsreaktionen

Suzuki-Kupplungsreaktionen, die eine zentrale Rolle bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen spielen, verwenden häufig Organoborverbindungen als Reaktanten . Die Borongruppe dieser Verbindung macht sie zu einem idealen Kandidaten für solche Reaktionen, was zur Synthese verschiedener aromatischer Verbindungen führt.

Fluoreszierende Sonden

Organoborverbindungen, einschließlich dieser, können als fluoreszierende Sonden fungieren . Sie werden zum Nachweis und zur Messung des Vorhandenseins von Analyten wie Wasserstoffperoxid, Zuckern, Kupfer- und Fluoridionen sowie Katecholaminen verwendet, da sie bei Bindung an bestimmte Moleküle Fluoreszenz aufweisen.

Stimulus-Responsive Wirkstoffträger

Die in diesen Verbindungen vorhandenen Boronatesterbindungen werden häufig zum Aufbau von stimulus-responsiven Wirkstoffträgern verwendet . Diese Träger können auf Veränderungen in der Mikroumgebung, wie z. B. pH-Wert, Glukose- und ATP-Spiegel, reagieren, um die Freisetzung von Medikamenten, einschließlich Insulin und Genen, zu steuern.

Schutz von Diolen

In der organischen Chemie werden Schutzgruppen wie Boronsäureverbindungen verwendet, um funktionelle Gruppen während chemischer Reaktionen zu schützen . Diese Verbindung kann Diole während der Synthese schützen und so unerwünschte Reaktionen verhindern und die gewünschten Transformationen erleichtern.

Biologische Anwendungen

Aufgrund ihrer Biokompatibilität werden Organoborverbindungen auch für biologische Anwendungen untersucht . Sie können zur Behandlung von Tumoren und mikrobiellen Infektionen eingesetzt werden und zeigen ihr Potenzial in der medizinischen Forschung über traditionelle pharmazeutische Anwendungen hinaus.

Zukünftige Richtungen

The future research directions for this compound would depend on its potential applications. For example, if it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it shows unique reactivity in chemical reactions, it could be studied for use in synthetic chemistry .

Eigenschaften

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-10-7-6-8-11(13(10)18-12)14(19)20-5/h6-9,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWZSTDSJSHFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674806 | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-42-3 | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393397.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393399.png)

![6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine](/img/structure/B1393400.png)

![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)